molecular formula C9H7N5O2 B13907527 N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine

N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine

Cat. No.: B13907527
M. Wt: 217.18 g/mol
InChI Key: XXURTMPXELJXLI-UHFFFAOYSA-N
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Description

N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a nitro group at the 3-position and a pyrimidine ring attached via an amine linkage at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine typically involves the reaction of 3-nitro-4-chloropyridine with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for deprotonation, followed by reaction with electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the pyridine or pyrimidine rings.

Scientific Research Applications

N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine and pyrimidine rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-4-pyridinamine: Lacks the pyrimidine ring, resulting in different chemical and biological properties.

    2-Amino-4-nitropyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    4-Nitro-2-pyrimidinamine:

Uniqueness

N-(3-Nitro-4-pyridinyl)-2-pyrimidinamine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring system allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H7N5O2

Molecular Weight

217.18 g/mol

IUPAC Name

N-(3-nitropyridin-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C9H7N5O2/c15-14(16)8-6-10-5-2-7(8)13-9-11-3-1-4-12-9/h1-6H,(H,10,11,12,13)

InChI Key

XXURTMPXELJXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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